Imiquimod hydrochloride

描述

咪喹莫特盐酸盐是一种免疫反应调节剂,可作为Toll样受体7激动剂。 它通常用于局部治疗生殖器和肛门部位皮肤上的疣、日光性角化病以及某些类型的皮肤癌,如浅表性基底细胞癌 。该化合物以其刺激人体免疫系统抵抗病毒感染和癌细胞的能力而闻名。

作用机制

咪喹莫特盐酸盐通过刺激先天性和获得性免疫反应发挥作用。它激活Toll样受体7,导致产生促炎细胞因子,如干扰素。这些细胞因子激活免疫细胞,如巨噬细胞和树突状细胞,然后迁移到感染或病变部位,启动局部免疫反应。 这种反应有助于消除感染因子或癌前细胞 .

生化分析

Biochemical Properties

Imiquimod hydrochloride interacts with various biomolecules, primarily Toll-like receptor 7 (TLR7) . This interaction triggers a cascade of biochemical reactions, leading to the production of pro-inflammatory cytokines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates the production and secretion of pro-inflammatory cytokines, which consecutively induce a profound tumor-directed cellular immune response .

Molecular Mechanism

The mechanism of action of this compound is through the stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue . It does not have direct antiviral activity .

Temporal Effects in Laboratory Settings

This compound is stable in all except oxidizing conditions where it degrades into a more polar molecule in a hydrogen peroxide (H2O2) concentration-dependent manner . Therefore, it is important to store it properly to maintain its effectiveness over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a study using female C57BL/6 mice, it was found that dosages of 0.1–1mg/kg induced dose-dependent protection .

Metabolic Pathways

This interaction triggers a cascade of biochemical reactions, leading to the production of pro-inflammatory cytokines .

Transport and Distribution

Given its role as a TLR7 agonist, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its role as a TLR7 agonist, it is likely that it is localized to compartments or organelles where TLR7 is present .

准备方法

合成路线和反应条件: 咪喹莫特盐酸盐的制备涉及从4-羟基喹啉开始的多个步骤。该过程包括硝化以获得3-硝基-4-羟基喹啉,然后进行氯化和胺化以生产3-硝基-4-异丁胺喹啉。该中间体经过氢化得到3-氨基-4-异丁胺喹啉,然后进行环化、氧化和氨化形成咪喹莫特的粗产品。 最后,将粗产品转化为其盐酸盐并进行纯化 .

工业生产方法: 咪喹莫特盐酸盐的工业生产遵循相同的合成路线,但针对更高的产率和纯度进行了优化。该工艺旨在提高效率,减少反应步骤,使用温和的反应条件,并最大程度地减少废物产生。 最终产品高度纯净,纯度水平超过99.7% .

化学反应分析

反应类型: 咪喹莫特盐酸盐会经历各种化学反应,包括氧化、还原和取代。 它在大多数条件下都很稳定,但在强氧化剂如过氧化氢的存在下会降解 .

常用试剂和条件:

氧化: 过氧化氢通常用作氧化剂。

还原: 氢化反应使用钯碳等催化剂进行。

主要产物: 这些反应产生的主要产物包括3-硝基-4-羟基喹啉和3-氨基-4-异丁胺喹啉等中间体,最终得到咪喹莫特盐酸盐 .

科学研究应用

咪喹莫特盐酸盐具有广泛的科学研究应用:

化学: 用作研究Toll样受体激动剂及其合成类似物的模型化合物.

生物学: 研究其在调节免疫反应中的作用以及其作为疫苗佐剂的潜力.

医学: 广泛用于皮肤科治疗日光性角化病、基底细胞癌和生殖器疣。

工业: 用于开发外用霜剂和其他药物制剂.

相似化合物的比较

咪喹莫特盐酸盐属于一类称为咪唑喹啉的化合物。类似的化合物包括:

瑞喹莫德: 另一种Toll样受体7和8激动剂,具有类似的免疫调节特性.

加德喹莫德: 一种合成类似物,对Toll样受体7具有增强的效力和选择性.

独特性: 咪喹莫特盐酸盐独特的特点是特异性激活Toll样受体7,从而引发强大的免疫反应,而不会直接靶向病毒或癌细胞。 这种间接的作用机制使其成为治疗各种皮肤病的通用有效疗法 .

生物活性

Imiquimod hydrochloride is a synthetic immune response modifier primarily used in dermatological applications. It is recognized for its role in treating various skin conditions, including superficial basal cell carcinoma (BCC), external genital warts, and certain viral infections like herpes simplex virus (HSV). This article explores the biological activity of imiquimod, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Imiquimod acts primarily as a Toll-like receptor 7 (TLR7) agonist , stimulating both the innate and adaptive immune responses. Upon application, it induces the production of various cytokines, including:

- Interferon-alpha (IFN-α)

- Interleukin-6 (IL-6)

- Interleukin-8 (IL-8)

- Tumor necrosis factor-alpha (TNF-α)

This immune modulation leads to inflammatory cell infiltration and apoptosis of diseased tissues, particularly in tumor cells. The activation of TLR7 triggers the MyD88-dependent signaling pathway, resulting in the transcription of pro-inflammatory genes and the activation of transcription factors such as NF-κB .

Table 1: Key Cytokines Induced by Imiquimod

| Cytokine | Role in Immune Response |

|---|---|

| Interferon-alpha | Antiviral activity; enhances immune response |

| IL-6 | Promotes inflammation; involved in B-cell differentiation |

| IL-8 | Attracts neutrophils to sites of infection |

| TNF-α | Mediates inflammatory response; induces apoptosis |

Therapeutic Applications

Imiquimod is FDA-approved for several conditions:

- Superficial Basal Cell Carcinoma : Imiquimod cream is used as a non-surgical treatment option, particularly for patients who are not candidates for surgery. Clinical studies have shown a complete response rate of approximately 87% when applied three times a week .

- External Genital Warts : It is effective against human papillomavirus (HPV)-induced lesions by enhancing local immune responses.

- Herpes Simplex Virus : Although not directly antiviral, imiquimod has shown efficacy in immunocompromised patients with HSV infections resistant to conventional treatments .

Research Findings

Numerous studies have investigated the biological activity of imiquimod:

- Case Studies : A notable case involved an HIV-positive patient with acyclovir-resistant HSV-2 infection who experienced significant improvement after using imiquimod cream, highlighting its potential as an alternative treatment .

- Mechanistic Studies : Research indicates that imiquimod not only enhances local immune responses but also has systemic effects. In animal models, it has been shown to influence both peripheral and central nervous system responses, suggesting broader immunomodulatory effects beyond the application site .

Table 2: Summary of Clinical Studies on Imiquimod

Side Effects and Considerations

While imiquimod is generally well-tolerated, it can cause local skin reactions such as erythema, erosion, and inflammation. Some patients report systemic side effects resembling flu-like symptoms, including fatigue and headache . Monitoring for these reactions is essential during treatment.

属性

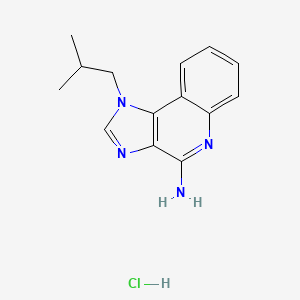

IUPAC Name |

1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4.ClH/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKLRAHQVIHCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。